molecular formula C29H56O6 B13746388 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate CAS No. 25354-60-3

2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate

Cat. No.: B13746388
CAS No.: 25354-60-3
M. Wt: 500.8 g/mol
InChI Key: DAIYEXZQVXSNAT-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate: is an organic compound with the molecular formula C27H52O6. It is a derivative of pentaerythritol, where two of the hydroxyl groups are esterified with lauric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate typically involves the esterification of pentaerythritol with lauric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C for several hours until the desired ester is formed .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation or crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The primary reaction for the synthesis of this compound.

    Hydrolysis: The ester bonds can be hydrolyzed back to pentaerythritol and lauric acid under acidic or basic conditions.

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Esterification: Lauric acid, sulfuric acid or p-toluenesulfonic acid, heat.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.

    Oxidation: Potassium permanganate or chromium trioxide, acidic medium.

Major Products:

Scientific Research Applications

Chemistry: 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate is used as a building block in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as increased flexibility or thermal stability .

Biology: In biological research, this compound is used as a model molecule to study esterification and hydrolysis reactions. It also serves as a substrate in enzymatic studies to understand the behavior of esterases and lipases .

Medicine: While not directly used as a drug, this compound is involved in the formulation of drug delivery systems. Its ester bonds can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner .

Industry: This compound finds applications in the production of lubricants, plasticizers, and surfactants. Its ability to modify the physical properties of materials makes it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate primarily involves its ester bonds. These bonds can undergo hydrolysis, releasing pentaerythritol and lauric acid. The hydrolysis can be catalyzed by enzymes such as esterases and lipases, which are present in various biological systems. The released lauric acid can then participate in metabolic pathways, while pentaerythritol can be utilized in various biochemical processes .

Comparison with Similar Compounds

    2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of lauric acid.

    Pentaerythritol tetralaurate: Contains four lauric acid ester groups instead of two.

    2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate): Contains phenolic ester groups instead of lauric acid.

Uniqueness: 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate is unique due to its specific esterification with lauric acid, which imparts distinct physical and chemical properties. Its relatively short ester chains compared to distearate make it more suitable for applications requiring lower melting points and higher solubility in organic solvents .

Properties

IUPAC Name

[2-(dodecanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O6/c1-3-5-7-9-11-13-15-17-19-21-27(32)34-25-29(23-30,24-31)26-35-28(33)22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIYEXZQVXSNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179999
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25354-60-3
Record name Dodecanoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25354-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate
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